(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
CAS No.: 2565792-63-2
Cat. No.: VC11670773
Molecular Formula: C21H27O2P
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2565792-63-2 |
|---|---|
| Molecular Formula | C21H27O2P |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | (2R,3R)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole |
| Standard InChI | InChI=1S/C21H27O2P/c1-14(2)20-23-18-13-9-11-16(19(18)24(20)21(3,4)5)15-10-7-8-12-17(15)22-6/h7-14,20H,1-6H3/t20-,24-/m1/s1 |
| Standard InChI Key | AXYSTPMEONMQAD-HYBUGGRVSA-N |
| Isomeric SMILES | CC(C)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=CC=CC=C3OC |
| SMILES | CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=CC=CC=C3OC |
| Canonical SMILES | CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=CC=CC=C3OC |
Introduction
(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d] oxaphosphole is a complex organic compound with the CAS number 2565792-63-2. It belongs to the class of oxaphospholes, which are heterocyclic compounds containing a phosphorus atom within a five-membered ring. This compound is an optical isomer, specifically the (2R,3R) configuration, which is distinct from its (2S,3S) counterpart due to differences in stereochemistry.
2.3. Hazard Information
-
Signal Word: Warning
-
Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).
-
Precautionary Statements: P261 (avoid breathing dust), P280 (wear protective gloves/eye protection), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P302+P352 (if on skin, wash with plenty of soap and water), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes).
Synthesis and Applications
The synthesis of (2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d] oxaphosphole typically involves complex organic chemistry techniques, often requiring chiral catalysts or reagents to achieve the desired stereochemistry. This compound may be used in various applications, including pharmaceutical research and materials science, due to its unique structural features.
Research Findings
Research on this compound is limited due to its specialized nature, but it is part of broader studies on oxaphospholes and their applications. Oxaphospholes have been explored for their potential in catalysis and as intermediates in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume